1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole
Overview
Description
1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of perfluorohexyl and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Scientific Research Applications
1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and bioactivity.
Industry: It finds applications in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of perfluorohexyl and trifluoromethyl precursors.
Cyclization: The key step involves the cyclization of these precursors with hydrazine derivatives to form the pyrazole ring.
Acetylation: The final step is the acetylation of the pyrazole ring to introduce the acetyl group at the 1-position.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The presence of electron-withdrawing groups like perfluorohexyl and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrazoles and heterocycles. Compared to these, 1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Examples of similar compounds include:
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use in cyanoacetylation reactions.
1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F16N2O/c1-3(31)30-5(7(15,16)17)2-4(29-30)6(13,14)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)28/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVHZEORBJJJJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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